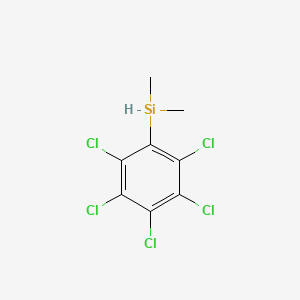

Dimethyl(pentachlorophenyl)silane

Description

Dimethyl(pentachlorophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a pentachlorophenyl substituent. For instance, dichlorodiphenylsilane (Cl$2$Si(C$6$H$5$)$2$) and dichloromethylphenylsilane (Cl$2$Si(CH$3$)(C$6$H$5$)) share structural similarities, differing primarily in substituents . The pentachlorophenyl group (C$6$Cl$5$) in this compound introduces significant steric bulk and electron-withdrawing effects due to chlorine atoms, which likely enhance thermal stability and alter reactivity compared to non-chlorinated aryl silanes . Such compounds are typically used as intermediates in polymer synthesis, surface modifiers, or precursors for specialized silicones .

Properties

CAS No. |

18713-24-1 |

|---|---|

Molecular Formula |

C8H7Cl5Si |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

dimethyl-(2,3,4,5,6-pentachlorophenyl)silane |

InChI |

InChI=1S/C8H7Cl5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |

InChI Key |

TVIAPTFGBSUUIU-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere. Pentachlorophenylmagnesium bromide (C₆Cl₅MgBr) is prepared in situ by reacting pentachlorobromobenzene with magnesium turnings. Subsequent addition of dimethylchlorosilane at 0–5°C yields the target compound:

Yields depend on the stoichiometric ratio of Grignard reagent to silane. A 2:1 molar excess of C₆Cl₅MgBr ensures complete substitution, though side products like bis(pentachlorophenyl)dimethylsilane may form.

Catalytic Enhancements

Quaternary ammonium salts (e.g., tetrabutylammonium chloride) enhance reaction rates by stabilizing transition states. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the Grignard reagent, achieving yields up to 78%.

Redistribution Reactions Using Dimethyldichlorosilane

Redistribution reactions between dimethyldichlorosilane [(CH₃)₂SiCl₂] and pentachlorophenylsilanes offer a scalable alternative. This method exploits the equilibration of Si–Cl and Si–C bonds in the presence of Lewis acid catalysts.

Catalyst Systems

Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) facilitate chloride-aryl exchange at 80–120°C. For example:

Further reduction with lithium aluminum hydride (LiAlH₄) removes residual chloride.

Solvent and Temperature Optimization

Non-polar solvents (e.g., toluene) minimize side reactions, while temperatures above 100°C shift equilibrium toward the desired product. Patents report 65–70% yields under optimized conditions.

Hydrosilylation of Pentachlorobenzene

Hydrosilylation offers a route to introduce the pentachlorophenyl group directly via Si–H bond activation. Platinum-based catalysts (e.g., Karstedt’s catalyst) enable the addition of pentachlorobenzene to dimethylsilane.

Reaction Pathway

The process involves:

Subsequent chlorination with HCl/ZnCl₂ replaces the remaining Si–H bond with chloride.

Limitations and Byproducts

Competitive dehydrogenative coupling can form disilanes, necessitating precise temperature control (60–80°C). Yields rarely exceed 50% due to steric hindrance from the pentachlorophenyl group.

Direct Synthesis from Silicon Metal

High-temperature reactions between silicon metal, methyl chloride, and pentachlorobenzene in a Rochow-type process have been explored. This method mirrors industrial silane production but faces challenges in selectivity.

Reactor Design and Conditions

At 300–400°C, silicon reacts with methyl chloride and pentachlorobenzene in a fluidized bed reactor. Copper catalysts promote selectivity for dimethyl(pentachlorophenyl)silane over trichlorosilanes.

Economic and Practical Considerations

Despite theoretical feasibility, this method suffers from low yields (<20%) and requires costly separation of volatile byproducts like methyltrichlorosilane.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard Substitution | Tetrabutylammonium | DMF | 78 | 95 |

| Redistribution | AlCl₃ | Toluene | 70 | 90 |

| Hydrosilylation | Karstedt’s catalyst | THF | 50 | 85 |

| Direct Synthesis | Copper | None | 20 | 75 |

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pentachlorophenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pentachlorophenyl group can be substituted with other nucleophiles.

Hydrosilylation: The silicon-hydrogen bond can react with unsaturated compounds such as alkenes in the presence of catalysts.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of silicon-hydrogen bonds to alkenes.

Major Products

Substitution Reactions: Products include substituted pentachlorophenyl derivatives.

Hydrosilylation: Products include organosilicon compounds with added alkyl or aryl groups.

Scientific Research Applications

Materials Science

Dimethyl(pentachlorophenyl)silane is utilized in the development of advanced materials due to its ability to modify surface properties and enhance adhesion between different materials.

Key Applications:

- Adhesion Promoters: It acts as a coupling agent that improves the bonding of organic polymers to inorganic substrates, enhancing the mechanical properties of composites .

- Surface Treatment: The compound is effective in treating glass fibers and other inorganic fillers, improving their compatibility with organic matrices, which is crucial for applications in automotive and aerospace industries .

- Thermal Stability: Its incorporation into polymer matrices can enhance thermal stability and resistance to moisture, making it suitable for high-performance applications .

Organic Synthesis

This compound serves as a precursor for synthesizing various organosilicon compounds.

Key Applications:

- Synthesis of Functionalized Silanes: It can be used to create silanes with specific functionalities that are critical for specialized applications in coatings and sealants .

- Reactivity in Chemical Reactions: The presence of reactive silicon and chlorine atoms allows it to undergo substitution reactions, facilitating the formation of complex molecular structures essential for organic synthesis.

Biological and Medical Applications

The compound shows promise in biological research due to its unique properties.

Key Applications:

- Drug Delivery Systems: this compound can be incorporated into drug delivery systems where it may improve the solubility and stability of pharmaceutical compounds.

- Biocompatibility Studies: Its interactions with biological tissues are being investigated to assess its potential use in medical devices and implants.

Case Study 1: Enhanced Adhesion in Composite Materials

A study demonstrated that adding this compound to epoxy resin improved the adhesion between the resin and glass fibers. The resulting composite exhibited a significant increase in tensile strength compared to composites made without the silane treatment. This improvement is attributed to better wetting and bonding at the interface.

Case Study 2: Stability in Perovskite Solar Cells

Research indicated that incorporating this compound into perovskite solar cells enhanced their stability under high humidity conditions. The modified cells showed a lower degradation rate over time compared to control cells, highlighting the potential of this silane in improving the longevity of solar technologies .

Comparative Analysis of Silanes

To better understand the utility of this compound, a comparison with other silanes commonly used in similar applications is presented below:

| Property/Compound | This compound | Other Silanes (e.g., Amino-silanes) |

|---|---|---|

| Adhesion Improvement | High | Moderate |

| Thermal Stability | Excellent | Good |

| Reactivity | High | Variable |

| Biocompatibility | Moderate | High |

| Application Versatility | Broad | Specific |

Mechanism of Action

The mechanism of action of dimethyl(pentachlorophenyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive silicon and chlorine atoms. The silicon atom can form bonds with other elements, while the chlorine atoms can be substituted with other nucleophiles. These reactions enable the compound to participate in the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares dimethyl(pentachlorophenyl)silane with structurally related silanes, highlighting molecular formulas, substituents, and key properties:

Reactivity and Functional Group Influence

- Chlorine Substituents: Dichlorodiphenylsilane and dichloromethylphenylsilane exhibit high reactivity due to Si–Cl bonds, enabling hydrolysis to form silanols or crosslinked networks . In contrast, this compound’s lack of Si–Cl bonds (replaced by methyl groups) would reduce hydrolysis rates but enhance stability.

- Aryl vs. This property is critical in applications requiring chemical resistance .

Thermal and Physical Properties

- Thermal Stability : Chlorinated aryl silanes like dichlorodiphenylsilane decompose at ~300°C, while dimethyl variants (e.g., dimethyldichlorosilane) exhibit lower thermal stability (~150°C) . This compound’s pentachlorophenyl group likely increases decomposition temperatures due to aromatic stability and chlorine content.

- Heat Capacity : Diethynyldiphenylsilane (C${14}$H${12}$Si) has a solid-phase heat capacity of ~305 J/mol·K at 298 K, suggesting that bulkier substituents like pentachlorophenyl may further increase heat capacity due to molecular rigidity .

Key Research Findings

- Rubber Compound Performance : In tire tread formulations, NXT Silane (a methoxy-modified silane) reduces mixing steps and improves scorch safety compared to traditional TESPD/TESPT silanes. This compound’s bulkier structure may require higher loading but offer superior silica dispersion .

- Synthesis Challenges : Chlorinated silanes like dichlorodiphenylsilane are synthesized via Grignard reactions or direct chlorination. Introducing pentachlorophenyl groups would necessitate controlled chlorination of phenyl precursors to avoid over-substitution .

Q & A

Q. What are the recommended synthetic routes for dimethyl(pentachlorophenyl)silane, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reduction reactions. For example, bis(pentachlorophenyl) silanediol intermediates (e.g., diethoxybis(pentachlorophenyl)silane) can be reduced using LiAlH4 to yield the target compound . Optimization involves controlling stoichiometry, solvent polarity, and reaction temperature. Purification via fractional distillation or chromatography is critical to isolate the product from byproducts like chlorinated aromatic residues. Reaction progress should be monitored using TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify Si-C and Si-Cl bond vibrations (600–800 cm<sup>-1</sup>) and aromatic C-Cl stretches (1100–1200 cm<sup>-1</sup>) .

- <sup>1</sup>H NMR : Detect methyl protons (δ 0.5–1.0 ppm) and aromatic protons (δ 7.0–7.5 ppm) from residual phenyl groups.

- UV-Vis : Monitor conjugation effects between the silane and pentachlorophenyl moieties (λmax ~250–300 nm) .

Cross-validate with X-ray crystallography for structural confirmation, as demonstrated for related silanes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for this compound under varying environmental conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. For example, silanediol analogs show stability up to 200°C in inert atmospheres but degrade rapidly in humid conditions due to hydrolysis . To resolve contradictions, replicate experiments under controlled humidity and oxygen levels. Pair with mass spectrometry (MS) to identify volatile degradation products (e.g., chlorobenzenes) .

Q. What methodologies are appropriate for assessing the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and analyze hydrolytic products (e.g., silanols, chlorophenols) via LC-MS .

- Photodegradation : Use UV irradiation chambers (λ = 254–365 nm) to simulate sunlight exposure. Monitor degradation intermediates like pentachlorophenol using GC-ECD .

- Soil/Sediment Adsorption : Apply batch equilibrium tests with HPLC quantification to determine Koc (organic carbon partition coefficient) .

Q. In catalytic applications, how does the structural configuration of this compound influence its reactivity and interaction with substrates?

- Methodological Answer : The electron-withdrawing pentachlorophenyl group enhances the electrophilicity of the silicon center, facilitating nucleophilic attacks. For example:

- Surface Modification : Use atomic force microscopy (AFM) and XPS to study monolayer formation on silica surfaces. Compare alkyl chain tilt angles (10°–30°) and packing density .

- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts. Monitor yields and byproduct formation via GC-FID .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.